5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H17FN6O4 and its molecular weight is 448.414. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Assessment
- Insecticidal Properties: A study involving the synthesis of various heterocycles, including those similar to the target compound, demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in pest control and agriculture (Fadda et al., 2017).
Development of Antiasthma Agents
- Potential Antiasthma Applications: Research on related compounds, specifically triazolo[1,5-c]pyrimidines, has shown effectiveness as mediator release inhibitors, suggesting potential use in treating asthma (Medwid et al., 1990).
Imaging Applications in PET Scans
- Medical Imaging: A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure to the compound , have been used as selective ligands for PET (Positron Emission Tomography) scans, aiding in medical diagnostics (Dollé et al., 2008).
Anti-Inflammatory Activity
- Anti-Inflammatory Properties: Synthesis of pyridines, pyrimidinones, and oxazinones using related chemical structures has shown promising anti-inflammatory activity. This suggests potential therapeutic uses in inflammation-related conditions (Amr et al., 2007).
Antibacterial and Antifungal Properties
- Antimicrobial Efficacy: Certain thiazolo[3,2-a]pyrimidinone derivatives have demonstrated excellent biocidal properties against various bacteria and fungi, indicating possible applications in developing new antimicrobial agents (Youssef et al., 2011).
Anticancer Applications
- Cancer Research: Some thieno[3,2-d]pyrimidine derivatives, which are structurally related, have shown potent anticancer activity on human cancer cell lines, suggesting potential use in cancer treatment and research (Hafez & El-Gazzar, 2017).
Development of Antimicrobial Agents
- Antimicrobial Research: Synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using similar starting materials has shown good antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Hossan et al., 2012).
Mechanism of Action
Target of action
Compounds with similar structures, such as pyrazolines and oxadiazoles, have been reported to have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Similar compounds have been found to interact with various enzymes and receptors, leading to changes in cellular processes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory activity, it could potentially reduce inflammation at the molecular and cellular levels .
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O4/c1-31-17-8-3-13(9-18(17)32-2)20-26-19(33-27-20)11-28-12-24-21-16(22(28)30)10-25-29(21)15-6-4-14(23)5-7-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJOZLDGDBDUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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